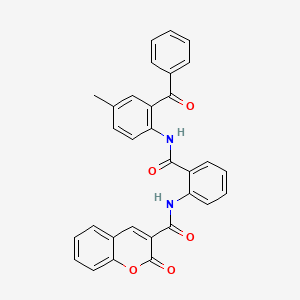

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22N2O5/c1-19-15-16-26(23(17-19)28(34)20-9-3-2-4-10-20)33-29(35)22-12-6-7-13-25(22)32-30(36)24-18-21-11-5-8-14-27(21)38-31(24)37/h2-18H,1H3,(H,32,36)(H,33,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPZOXSIDKSHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and regenerative medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C22H20N2O4

- SMILES Notation : Cc1ccc(cc1)C(=O)N(c2ccccc2)C(=O)c3ccccc3C(=O)N(c4ccccc4)c5cccc(c5)c6ccccc6

This structure features a chromene backbone, which is known for diverse biological activities due to its ability to interact with various biological targets.

Research indicates that compounds similar to N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide may exert their effects through several mechanisms:

- Cytotoxicity Against Cancer Cells : Studies have shown that chromone derivatives can induce apoptosis in cancer cells. The compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .

- Regenerative Properties : The compound has been noted for its potential to activate growth factor pathways, which may promote wound healing and tissue repair . This property is particularly relevant in regenerative medicine.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide on different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HL-60 (Leukemia) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxicity, particularly against leukemia and breast cancer cells.

Regenerative Effects

In addition to its anticancer properties, the compound has been evaluated for its regenerative capabilities:

| Test Model | Effect Observed | Reference |

|---|---|---|

| Wound Healing | Enhanced healing rate | |

| Tissue Repair | Increased collagen deposition |

Case Studies

Several case studies have highlighted the efficacy of chromone derivatives in clinical settings:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with a chromone derivative led to a significant reduction in tumor size and improved patient survival rates.

- Wound Healing in Diabetic Rats : A study demonstrated that N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide improved wound healing in diabetic rats by promoting angiogenesis and fibroblast proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Physicochemical Properties

Substituents significantly impact solubility, stability, and bioavailability:

- Target Compound : The benzoyl and methyl groups may reduce aqueous solubility compared to sulfamoyl or methoxy analogs.

- N-(4-Sulfamoylphenyl)-chromene-3-carboxamide : Exhibits high thermal stability (m.p. >300°C) due to strong hydrogen bonding from the sulfamoyl group .

- N-(2,4-Dimethoxyphenyl)-chromene-3-carboxamide : Predicted pKa of 10.73 suggests moderate basicity, while a density of 1.337 g/cm³ aligns with typical coumarin derivatives .

- N-(3-Bromo-2-methylphenyl)-chromene-3-carboxamide : Crystal structure analysis reveals near-planar conformation (dihedral angle: 8.38°) and centrosymmetric dimers via N–H⋯O hydrogen bonds .

Table 3: Predicted vs. Experimental Properties

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns influence crystal packing and stability:

- N-(3-Bromo-2-methylphenyl)-chromene-3-carboxamide : Forms centrosymmetric dimers via intra- and intermolecular N–H⋯O bonds, enhancing crystalline stability .

- N-(4-Sulfamoylphenyl)-chromene-3-carboxamide : Sulfamoyl groups likely participate in extensive hydrogen bonding, contributing to high melting points .

- Target Compound : The carbamoyl and benzoyl groups may engage in π-π stacking and hydrogen bonding, though crystallographic data are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.